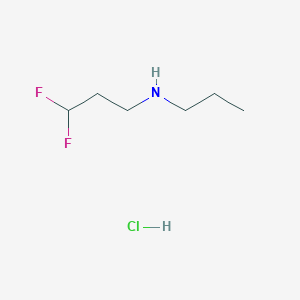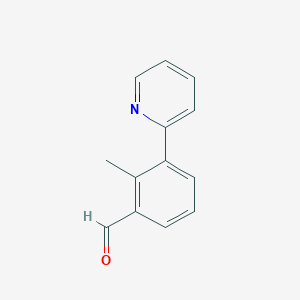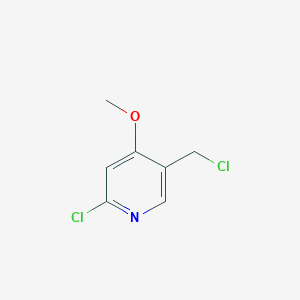
2-Chloro-5-(chloromethyl)-4-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(chloromethyl)-4-methoxypyridine is an organic compound with the molecular formula C7H7Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(chloromethyl)-4-methoxypyridine typically involves the chlorination of 2-chloro-5-methylpyridine. The process includes the following steps:
Chlorination: 2-Chloro-5-methylpyridine is subjected to chlorination using chlorine gas in the presence of a catalyst such as azodiisobutyronitrile.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The process involves:
Raw Material Preparation: 2-Chloro-5-methylpyridine and chlorine gas are prepared in the required quantities.
Reaction: The chlorination reaction is carried out in a continuous flow reactor, maintaining optimal temperature and pressure conditions.
Product Isolation: The product is isolated and purified using industrial-scale distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(chloromethyl)-4-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The compound can be reduced to form 2-chloro-5-(methyl)-4-methoxypyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides are the major products.
Reduction: Reduced pyridine derivatives are formed.
Applications De Recherche Scientifique
2-Chloro-5-(chloromethyl)-4-methoxypyridine has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Agrochemicals: The compound is a key intermediate in the production of neonicotinoid insecticides, which are widely used in agriculture.
Chemical Research: It is used in the synthesis of new heterocyclic compounds for research purposes.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(chloromethyl)-4-methoxypyridine involves its interaction with specific molecular targets. In the case of its use in pharmaceuticals, it acts by binding to target proteins or enzymes, thereby inhibiting their activity. For instance, in antiviral applications, it may inhibit viral replication by targeting viral enzymes. In agrochemicals, it acts on the nervous system of insects, leading to paralysis and death.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Similar in structure but lacks the methoxy group.
2-Chloro-5-(chloromethyl)thiazole: Contains a thiazole ring instead of a pyridine ring
Uniqueness
2-Chloro-5-(chloromethyl)-4-methoxypyridine is unique due to the presence of both chlorine and methoxy groups on the pyridine ring. This combination imparts distinct chemical properties, making it more versatile in various chemical reactions and applications compared to its analogs.
Propriétés
Numéro CAS |
1256823-00-3 |
|---|---|
Formule moléculaire |
C7H7Cl2NO |
Poids moléculaire |
192.04 g/mol |
Nom IUPAC |
2-chloro-5-(chloromethyl)-4-methoxypyridine |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-6-2-7(9)10-4-5(6)3-8/h2,4H,3H2,1H3 |
Clé InChI |
YRCJPHJUFOJGOW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC=C1CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


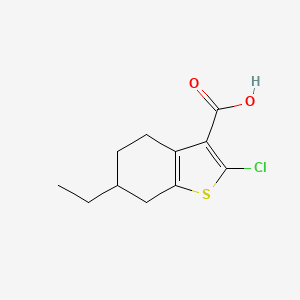
![[3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol](/img/structure/B13086067.png)
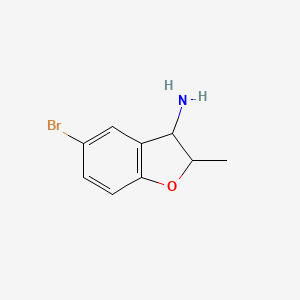
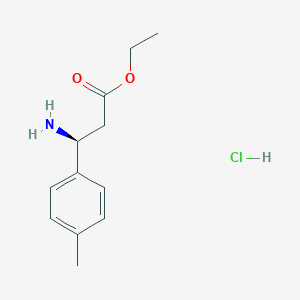

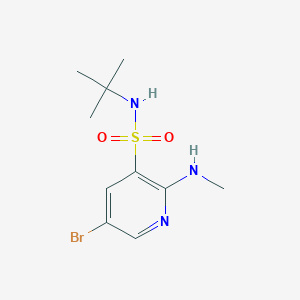
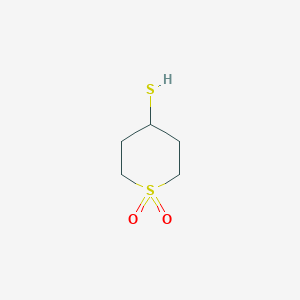
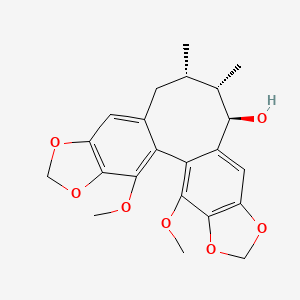
![4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B13086124.png)
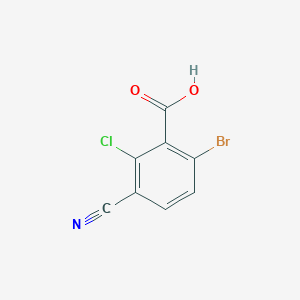
![3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13086131.png)

